molecular formula C11H9NO3 B14493167 3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid CAS No. 65300-92-7

3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B14493167
CAS No.: 65300-92-7
M. Wt: 203.19 g/mol
InChI Key: YZLNWTHYGPXLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of propenoic acid and features a cyano group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-cyano-5-methoxybenzaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid
  • 2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid
  • 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Uniqueness

3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the cyano and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

65300-92-7

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(2-cyano-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-9(7-12)8(6-10)3-5-11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

YZLNWTHYGPXLQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.